N-BOC-3-Bromo-5-trifluoromethylaniline
Description
N-BOC-3-Bromo-5-trifluoromethylaniline is a protected aniline derivative characterized by a bromine atom at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen. The BOC group enhances stability during synthetic processes, particularly in peptide coupling or palladium-catalyzed cross-coupling reactions, by preventing unwanted side reactions at the amine site . The trifluoromethyl group confers electron-withdrawing effects, influencing the compound’s electronic profile and solubility in organic solvents.
Properties
IUPAC Name |
tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-7(12(14,15)16)4-8(13)6-9/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCWCIPXTAAMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674724 | |
| Record name | tert-Butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-03-1 | |
| Record name | tert-Butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-BOC-3-Bromo-5-trifluoromethylaniline can be synthesized through several methods. One common method involves the reaction of 3-bromo-5-trifluoromethylaniline with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-BOC-3-Bromo-5-trifluoromethylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in solvents like tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the BOC group.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted anilines.
Coupling Reactions: Biaryl compounds are typically formed.
Deprotection: The primary amine, 3-bromo-5-trifluoromethylaniline, is obtained.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development
N-BOC-3-bromo-5-trifluoromethylaniline serves as a valuable building block in the synthesis of potential pharmacophores. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been synthesized to target specific receptors, such as NMDA receptors, which are implicated in neuropsychiatric disorders .
Case Study: Inhibitors of NMDA Receptors
A study demonstrated that various derivatives of this compound exhibited significant binding affinity to NMDA receptors. The introduction of additional substituents on the aromatic ring improved the binding efficiency, highlighting the compound's versatility in drug design .
Agrochemical Applications
Synthesis of Agrochemicals
The compound is utilized as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides. Its stability under various conditions makes it suitable for agricultural applications where chemical persistence is required.
Case Study: Herbicide Development
Research has shown that derivatives synthesized from this compound exhibit herbicidal activity against common agricultural weeds. These compounds were tested for their effectiveness in inhibiting weed growth, demonstrating promising results that could lead to new herbicide formulations.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of compounds derived from this compound. These compounds showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Structure Modification | Minimum Inhibitory Concentration (µg/mL) | Activity Level |
|---|---|---|---|
| 1 | CF₃ at R1 | 4–8 | High |
| 2 | Cl at R2 | 20 | Moderate |
| 3 | H at R1 | 320 | Low |
This table illustrates the relationship between structural modifications and antimicrobial potency, emphasizing how specific changes can enhance efficacy against bacterial pathogens.
Industrial Applications
Fine Chemical Synthesis
this compound is also employed in the synthesis of fine chemicals due to its favorable reactivity profile. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable component in various chemical syntheses .
Case Study: Anticancer Drug Intermediates
The compound has been identified as an intermediate in the development of new anticancer agents. Its synthesis process has been optimized for industrial application, yielding high purity and efficiency . This highlights its potential role in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-BOC-3-Bromo-5-trifluoromethylaniline depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target enzyme .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Antimicrobial Activity Against Vibrio Species
A 2025 study evaluated the antimicrobial efficacy of halogenated anilines, including N-BOC-3-Bromo-5-trifluoromethylaniline (Entry 40, MIC >500 μg/mL for all tested strains). Key comparisons include:
Findings :
- BOC Protection Impact : BOC-protected analogs (Entries 38–40) universally exhibited poor antimicrobial activity (MIC >500 μg/mL), likely due to steric hindrance limiting bacterial target interactions .
- Halogen Influence: Non-protected bromo-iodo analogs (Entry 33) showed higher potency, suggesting smaller substituents (e.g., -I vs -CF₃) enhance bioavailability .
Structural and Physicochemical Properties
Molecular Weight and Reactivity
- This compound : Molecular weight ~297.1 g/mol (estimated). The BOC group increases steric bulk, reducing nucleophilicity compared to unprotected analogs.
- 3-Bromo-5-fluoroaniline (): Molecular weight 190.02 g/mol. The absence of a BOC group and trifluoromethyl substituent results in higher reactivity in electrophilic substitution reactions .
- 2-Bromo-5-methylaniline (): Molecular weight 186.04 g/mol. A methyl group at the 5-position provides electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the BOC analog .
Substituent Electronic Effects
- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect, decreasing electron density at the aromatic ring and amine group, which may hinder participation in reactions requiring nucleophilic amines (e.g., diazotization) .
- Methyl (-CH₃) : Electron-donating groups (e.g., in 3-Bromo-5-methylaniline) increase ring electron density, enhancing reactivity in coupling reactions .
- Fluoro (-F) : Moderately electron-withdrawing; 3-Bromo-5-fluoroaniline () balances electronic effects for applications in medicinal chemistry .
Biological Activity
N-BOC-3-Bromo-5-trifluoromethylaniline is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of a bromo group and a trifluoromethyl group, confer distinct biological activities and reactivity patterns that are valuable for drug development.
- Molecular Formula : C₁₂H₁₃BrF₃NO₂
- Molecular Weight : 340.15 g/mol
The compound is characterized by its N-tert-butoxycarbonyl (N-BOC) protecting group, which enhances stability and solubility, making it suitable for various synthetic applications. The trifluoromethyl (CF₃) group is known to improve metabolic stability and lipophilicity, while the bromo (Br) group can serve as a reactive site for further functionalization.
The biological activity of this compound is primarily linked to its derivatives. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the bromine atom can participate in halogen bonding, stabilizing interactions with enzymes or receptors. This mechanism is crucial for its role as an enzyme inhibitor and in the synthesis of bioactive molecules.
Applications in Biological Research
- Enzyme Inhibition :
- Drug Development :
-
Neuropharmacology :
- Interaction studies suggest that compounds derived from this compound may influence neurotransmitter receptors, opening avenues for research into neuropharmacological applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-BOC-3-Bromoaniline | Lacks trifluoromethyl group | Different reactivity and applications |
| N-BOC-5-Trifluoromethylaniline | Lacks bromine atom | Affects participation in coupling reactions |
| N-BOC-3-Chloro-5-trifluoromethylaniline | Chlorine instead of bromine | Alters chemical properties |
| N-BOC-3-Fluoro-5-trifluoromethylaniline | Fluorine instead of bromine | Enhanced stability due to fluorination |
Case Studies and Research Findings
Several studies highlight the biological activity of this compound and its derivatives:
- Anticancer Activity :
-
Enzyme Interaction Studies :
- Studies have demonstrated how these compounds interact with target enzymes, providing insights into their inhibitory mechanisms and potential applications in drug design.
- Pharmacokinetic Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
